Urea Transporter Inhibition: Class-Level Inference vs. Structural Analogs
No direct IC₅₀, Kᵢ, or functional assay data are publicly available for 1-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea against any defined molecular target. Closely related compounds from the same pyrimidinyl urea chemotype show rat UT-A1 inhibition with IC₅₀ values ranging from 750 nM to 1,500 nM in MDCK cell-based fluorescence assays [1][2]. However, these data are not from head-to-head studies and cannot be directly extrapolated to the target compound. The absence of any published selectivity, PK, or in vivo data prevents any claim of quantitative superiority.
| Evidence Dimension | Urea transporter UT-A1 inhibition (rat) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Structurally related pyrimidinyl ureas (e.g., BDBM50575385: IC₅₀ = 750 nM; BDBM50575399: IC₅₀ = 1,100 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15-min incubation, fluorescence plate reader assay |
Why This Matters
Without direct comparative data, a procurement decision based on target potency is not supported; scientific users must independently validate activity for this specific compound.
- [1] BindingDB. BDBM50575385 (CHEMBL4877290). IC₅₀ = 750 nM. Inhibition of rat UT-A1 expressed in MDCK cells. View Source
- [2] BindingDB. BDBM50575399 (CHEMBL4849280). IC₅₀ = 1.10E+3 nM. Inhibition of rat UT-A1 expressed in MDCK cells. View Source
